(Asn5)-delta-Sleep Inducing Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Asn5)-delta-Sleep Inducing Peptide is a synthetic peptide with the sequence H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH. It is known for its potential role in inducing sleep and has been studied for its various biological activities. The compound is a derivative of delta-sleep-inducing peptide, with the asparagine residue at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Asn5)-delta-Sleep Inducing Peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
(Asn5)-delta-Sleep Inducing Peptide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
(Asn5)-delta-Sleep Inducing Peptide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in sleep regulation and other physiological processes.
Medicine: Potential therapeutic applications in sleep disorders and other conditions.
Industry: Used in the development of peptide-based drugs and other products.
Mechanism of Action
The mechanism of action of (Asn5)-delta-Sleep Inducing Peptide involves its interaction with specific receptors and pathways in the body. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and induction of sleep. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Delta-Sleep Inducing Peptide (DSIP): The parent compound with a similar sequence but without the asparagine residue at the fifth position.
Other Sleep-Inducing Peptides: Various peptides with sleep-inducing properties, such as melatonin and orexin receptor antagonists.
Uniqueness
(Asn5)-delta-Sleep Inducing Peptide is unique due to the presence of the asparagine residue at the fifth position, which may confer distinct biological activities compared to other similar peptides.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGAKLWFBAVTH-GFVHOAGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.